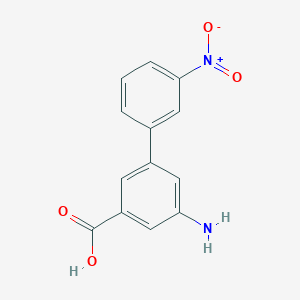

3-Amino-5-(3-nitrophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(7-8)15(18)19/h1-7H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTQYLOVPAXXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40690045 | |

| Record name | 5-Amino-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-62-6 | |

| Record name | 5-Amino-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Amino 5 3 Nitrophenyl Benzoic Acid

Established Synthetic Routes to 3-Amino-5-(3-nitrophenyl)benzoic acid

Established routes for molecules of this class often rely on a convergent synthesis, where key fragments are prepared separately and then joined. A common and powerful method for forming the bi-aryl linkage is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This palladium-catalyzed reaction couples an organoboron compound with an organic halide, offering high functional group tolerance and generally mild reaction conditions. youtube.commdpi.com

A plausible and established pathway would involve the coupling of a suitably protected and substituted aminobenzoic acid derivative with a nitrophenylboronic acid. For instance, a protected 3-amino-5-bromobenzoic acid could be coupled with 3-nitrophenylboronic acid. The protecting groups on the amine and carboxylic acid would prevent unwanted side reactions during the coupling process. Following the successful formation of the bi-aryl core, deprotection would yield the target molecule.

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. tcichemicals.com In the context of synthesizing precursors for this compound, the nitration of benzoic acid itself is a key step. The carboxylic acid group is a deactivating, meta-directing substituent. wikipedia.orgyoutube.com Therefore, the nitration of benzoic acid, typically using a mixture of concentrated nitric acid and sulfuric acid, yields 3-nitrobenzoic acid as the major product. wikipedia.org The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the pi-system of the benzene (B151609) ring. youtube.com The meta-directing effect of the carboxyl group ensures the desired regiochemistry for this precursor. wikipedia.orgyoutube.com

The synthesis of complex substituted benzoic acids like the target molecule is inherently a multi-step process. mdpi.comresearchgate.net A representative synthetic design is outlined below:

Starting Material Preparation : The synthesis could commence with the nitration of benzoic acid to produce 3-nitrobenzoic acid. wikipedia.org

Functional Group Introduction : The next step would involve introducing a second substituent that can later be converted to the amino group or serve as a handle for coupling. For example, bromination of 3-nitrobenzoic acid would lead to 3-bromo-5-nitrobenzoic acid.

Cross-Coupling Reaction : This key intermediate could then undergo a Suzuki-Miyaura coupling reaction with a suitable boronic acid. However, a more likely route involves starting with a different precursor, such as 3,5-dibromobenzoic acid, and performing sequential, regioselective cross-coupling reactions. A more direct approach starts with 3-bromo-5-aminobenzoic acid (or its protected form) and couples it with 3-nitrophenylboronic acid.

Functional Group Transformation : The final step in many routes is the reduction of a nitro group to an amine. For example, if starting from 3-nitro-5-(3-nitrophenyl)benzoic acid, a selective reduction would be required, which can be challenging. A more controlled approach is to introduce the amino group last, for instance, by reducing an intermediate like 3-nitro-5-(3-nitrophenyl)benzoic acid to yield the final product. wikipedia.org

Precursor Chemistry and Intermediate Transformations Relevant to this compound Synthesis

The most common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. wikipedia.orgnih.gov This transformation is crucial for the synthesis of 3-aminobenzoic acid and its derivatives. wikipedia.orgwikipedia.org A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenation : This method, often using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is highly efficient. commonorganicchemistry.com However, it can also reduce other functional groups, such as alkenes or alkynes, and may not be suitable if a nitro group needs to be preserved elsewhere in the molecule. commonorganicchemistry.com

Metal/Acid Systems : Reagents like iron (Fe) in acetic acid, or tin(II) chloride (SnCl₂) in hydrochloric acid, are classic and effective methods for nitro group reduction. commonorganicchemistry.comresearchgate.net These conditions are generally selective for the nitro group.

Other Reagents : Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can also be used, sometimes offering selectivity if multiple nitro groups are present. wikipedia.orgcommonorganicchemistry.com

The table below summarizes common conditions for the reduction of aromatic nitro compounds.

| Reagent/Catalyst | Conditions | Selectivity Notes |

| H₂/Pd-C | Hydrogen gas, often at atmospheric or slightly elevated pressure | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |

| Fe/CH₃COOH | Acetic acid, often with heating | A classic, mild method selective for nitro groups. commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethyl acetate (B1210297) or other organic solvents | A mild and widely used method. researchgate.net |

| Na₂S | Aqueous or alcoholic solution | Can sometimes selectively reduce one of two nitro groups. commonorganicchemistry.com |

The incorporation of the 3-nitrophenyl group is best achieved through transition metal-catalyzed cross-coupling reactions. libretexts.org The Suzuki-Miyaura reaction is particularly well-suited for this purpose. youtube.com

The general strategy involves the reaction of a halogenated benzoic acid derivative (e.g., a bromo- or iodo-substituted benzoic acid) with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

Example Suzuki-Miyaura Coupling Reaction

Aryl Halide : 3-Bromo-5-aminobenzoic acid (or a protected version)

Boronic Acid : 3-Nitrophenylboronic acid

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

Base : Na₂CO₃, K₂CO₃, or Cs₂CO₃

Solvent : A mixture of an organic solvent (like toluene, dioxane, or DMF) and water.

This reaction directly constructs the desired C-C bond, forming the biphenyl (B1667301) core of the target molecule. The commercial availability of a wide range of boronic acids makes this a versatile approach. youtube.com

Advanced Synthetic Strategies Applicable to Aminonitrophenylbenzoic Acid Derivatives

Modern organic synthesis offers several advanced strategies that could be applied to construct complex molecules like this compound, potentially offering improved efficiency, selectivity, or milder reaction conditions.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. tcichemicals.comorganic-chemistry.org In a potential synthesis of the target molecule, one could envision coupling 3-bromo-5-nitrobenzoic acid with 3-nitroaniline. However, the Suzuki coupling is generally more reliable for C-C bond formation in this context. Buchwald-Hartwig amination is a powerful tool for creating aryl amines from aryl halides. pageplace.de

C-H Activation/Arylation : Direct C-H activation and arylation reactions are an emerging and highly atom-economical strategy. nih.gov A hypothetical route could involve the direct palladium-catalyzed para-C-H arylation of a 3-aminobenzoic acid derivative with a 3-nitroaryl halide. nih.gov While challenging, successful implementation would bypass the need for pre-functionalized starting materials like halogenated benzoic acids.

Flow Chemistry : Performing nitration or reduction reactions in a continuous flow reactor can offer significant advantages in terms of safety, control over reaction parameters (temperature, mixing), and scalability. The exothermic nature of nitration, for example, can be managed more effectively in a flow system.

Enzymatic or Biocatalytic Methods : Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. mdpi.com For instance, nitroreductase enzymes can selectively reduce nitro groups under mild aqueous conditions, which could be beneficial in the final step of the synthesis to avoid harsh reducing agents. nih.gov

These advanced strategies, while not yet established for the specific synthesis of this compound, represent the forefront of synthetic methodology and offer promising avenues for future development.

Synthetic Strategies for this compound

The synthesis of complex aromatic compounds such as this compound, a molecule with distinct amino, nitro, and carboxylic acid functionalities, requires a strategic approach to introduce these groups onto the benzene ring in the desired orientation. This article explores several advanced synthetic methodologies that are pertinent to the construction of this specific molecule and its derivatives. The discussion is structured around key modern organic chemistry reactions, including catalytic C-H activation, Suzuki-Miyaura coupling, and strategies for forming heterocyclic rings.

1 Catalytic Approaches in Aromatic Functionalization (e.g., C-H Activation)

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and increasingly utilized strategy in organic synthesis that offers a more atom- and step-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. rsc.orgnih.gov Transition metal-catalyzed C-H activation can be directed by a functional group already present in the molecule, such as a carboxylic acid, to selectively introduce new bonds at a specific position, typically ortho to the directing group. youtube.comebi.ac.uk

For a molecule like this compound, the carboxylic acid group can serve as an effective directing group for C-H activation. rsc.orgmdpi.comnih.govnih.govacs.org For instance, palladium-catalyzed ortho-arylation of benzoic acids with aryl halides or boronic acids is a well-established method. rsc.org While the existing amino and nitrophenyl substituents would influence the electronic properties of the aromatic ring, the directing effect of the carboxylate group would be expected to facilitate functionalization at the C2 and C6 positions.

Recent advancements have also enabled iridium-catalyzed ortho-amination of benzoic acid derivatives, providing a direct route to introduce additional amino groups. nih.gov This could be a potential strategy to further functionalize the this compound scaffold. The choice of catalyst and reaction conditions is crucial to control the regioselectivity, especially in a polysubstituted system. mdpi.com While direct C-H activation on the this compound molecule itself is not documented, the principles established for other substituted benzoic acids provide a clear framework for potential synthetic explorations. acs.org

Table 1: Examples of Catalytic C-H Activation on Benzoic Acid Derivatives

| Catalyst System | Reactant | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | Benzoic acid and Arylboronic acid | Ortho-arylated benzoic acid | rsc.org |

| [Ir(cod)Cl]₂ / Ligand | Benzoic acid and Sulfonamide | Ortho-aminated benzoic acid | nih.gov |

| [RhCp*Cl₂]₂ | 3-Methoxybenzoic acid and Alkyne | Isocoumarin | mdpi.com |

| Co(hfacac)₂ | Benzoic acid and Styrene | Dihydroisocoumarin | nih.gov |

This table presents examples of C-H activation on benzoic acid derivatives to illustrate the potential for functionalizing compounds like this compound.

2 Coupling Reactions (e.g., Suzuki-Miyaura) for Substituted Benzoic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.com This reaction is highly versatile and tolerant of a wide range of functional groups, making it an ideal choice for the synthesis of complex molecules like this compound. ekb.egrsc.org

A plausible and efficient synthetic route to this compound involves the Suzuki-Miyaura coupling of 3-amino-5-bromobenzoic acid with 3-nitrophenylboronic acid . In this approach, the palladium catalyst would facilitate the formation of a new carbon-carbon bond between the two aromatic rings.

The necessary precursors, 3-amino-5-bromobenzoic acid and 3-nitrophenylboronic acid, are commercially available or can be synthesized through established methods. mdpi.comnih.govorganic-chemistry.orgmdpi.comnih.govyoutube.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve a high yield of the desired product. The general mechanism for this coupling involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com

Table 2: Proposed Suzuki-Miyaura Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst (Example) | Base (Example) | Product |

| 3-amino-5-bromobenzoic acid | 3-nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |

This table outlines a proposed synthetic route and is based on general knowledge of the Suzuki-Miyaura reaction.

3 Heterocyclic Ring Formation and Annulation Strategies

The presence of both an amino group and a carboxylic acid in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems through annulation reactions. Annulation involves the formation of a new ring onto an existing one. In particular, aminobenzoic acids are common starting materials for the synthesis of quinazolines and related fused heterocycles, which are of significant interest in medicinal chemistry. mdpi.combio-conferences.orgresearchgate.netscielo.br

For instance, the reaction of an aminobenzoic acid with a suitable one-carbon synthon, such as formamide (B127407) or an orthoester, can lead to the formation of a quinazolinone ring system. bio-conferences.org In the case of this compound, the amino and carboxyl groups are in a meta-relationship, which would not directly lead to a six-membered quinazoline (B50416) ring in a simple condensation. However, the amino group can be utilized in cyclization reactions with other reagents to form different heterocyclic structures.

Table 3: Potential Heterocyclic Systems from Aminobenzoic Acid Precursors

| Starting Material | Reagent | Heterocyclic Product | Reference |

| 2-Aminobenzoic acid | Formamide | Quinazolin-4-one | bio-conferences.org |

| 2-Aminobenzoic acid | Acetic Anhydride (B1165640), then Amine | Substituted Quinazolin-4-one | researchgate.net |

| 2-Aminobenzonitrile | Guanidine | 2,4-Diaminoquinazoline | scielo.br |

| 3-Aminoquinazolinone | Aldehyde | Triazinoquinazolinone | nih.gov |

This table illustrates common annulation strategies on aminobenzoic acid derivatives to suggest potential transformations for this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 3 Nitrophenyl Benzoic Acid

Reactivity of the Amino Functional Group

The amino group (-NH2) on the benzoic acid ring is a versatile functional group that readily participates in a variety of chemical transformations.

The oxidation of aromatic amines can lead to a range of products, including nitroso (-NO), nitro (-NO2), and azo (-N=N-) compounds, depending on the oxidant and reaction conditions. While specific studies on the direct oxidation of the amino group of 3-Amino-5-(3-nitrophenyl)benzoic acid to its corresponding nitroso derivative are not extensively detailed in the provided search results, the general principles of aromatic amine oxidation can be applied. The transformation of an amino group to a nitroso group is a key step in various synthetic pathways.

The amino group of this compound can be readily acylated to form amides. This reaction is of significant importance in organic synthesis, as amide bonds are fundamental linkages in many pharmaceuticals and materials. nih.gov The nucleophilic nitrogen of the amino group attacks an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, to form the amide bond. organic-chemistry.org

The efficiency of amide formation can be influenced by various factors, including the choice of solvent and base. acs.org For instance, studies on related compounds have shown that acetonitrile (B52724) can be a superior solvent for such reactions, and elevated temperatures can significantly increase the reaction rate and yield. nih.govacs.org The use of coupling agents like n-propanephosphonic acid anhydride (B1165640) (T3P) in the presence of a base like pyridine (B92270) has been shown to be effective for coupling various acids and amines with low epimerization. organic-chemistry.org

Interactive Table: Solvents for Amide Formation

| Solvent | Conversion (%) |

|---|---|

| Tetrahydrofuran (THF) | 20 |

| Acetone | 56 |

| Dimethyl carbonate (DMC) | 53 |

| Acetonitrile | >53 (isolated yield of 79% at 50°C) |

Data derived from a study on a related amidation reaction. nih.govacs.org

Furthermore, the development of catalytic methods for amide formation is an area of active research. Boric acid and various boronic acids have been demonstrated as effective catalysts for the amidation of carboxylic acids, offering a more environmentally friendly alternative to traditional stoichiometric activating agents.

The amino group of an aromatic amine can be converted into a diazonium salt (-N2+) through a process called diazotization. This typically involves treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. google.comscribd.com The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions.

One of the most important reactions of diazonium salts is diazo coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound. scribd.com These compounds are characterized by the -N=N- linkage and are widely used as dyes and pigments. google.com The coupling reaction is an electrophilic aromatic substitution. scribd.com

The general procedure for forming a diazonium salt from an aminobenzoic acid involves suspending the acid in a mineral acid and then adding a solution of sodium nitrite at low temperatures (0-5°C). scirp.org The resulting diazonium salt can then be coupled with a suitable aromatic compound to yield the desired azo product. scribd.com The stability and reactivity of the diazonium salt are influenced by factors such as temperature and the presence of other functional groups on the aromatic ring. google.comnih.gov

Reactivity of the Nitro Functional Group

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached and can itself be transformed into other functional groups.

The nitro group is a powerful deactivating group in electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. This deactivating effect is particularly pronounced at the ortho and para positions relative to the nitro group, making it a meta-directing substituent. masterorganicchemistry.com In the case of 4-(But-3-enylamino)-3-nitro-benzoic acid, the nitro and carboxyl groups are observed to be slightly twisted out of the plane of the benzene (B151609) ring in most of its crystallographically independent molecules. nih.gov

The presence of a nitro group is crucial in certain reactions, such as the rearrangement of N-2-nitrophenyl hydrazonyl bromides for amide bond formation, where the ortho-nitro functionality is required for the generation of an activated ester intermediate. acs.org

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic chemistry, providing a route to anilines from nitroaromatics. wikipedia.org This conversion is significant because it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

A variety of reagents and methods can be employed for this reduction. Catalytic hydrogenation using catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel is a common and efficient method that can often be performed under neutral pH conditions. masterorganicchemistry.comwikipedia.org

Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are widely used for the reduction of aromatic nitro compounds. masterorganicchemistry.comyoutube.com This method, known as the Béchamp reduction when using iron, is a long-standing industrial process. nih.gov Other reducing agents include sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride. wikipedia.org More recently, systems like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively reduce nitro groups in good yields at room temperature. niscpr.res.in Hydroiodic acid (HI) in combination with hypophosphorous acid (H3PO2) has also been developed as a convenient method for this reduction. nih.gov

Interactive Table: Common Reagents for Nitro Group Reduction

| Reagent/Method | Conditions |

|---|---|

| Catalytic Hydrogenation (Pd/C, PtO2, Raney Ni) | H2 gas |

| Metal in Acid (Fe, Sn, Zn with HCl) | Acidic medium |

| Sodium Hydrosulfite | Aqueous solution |

| Sodium Sulfide | Basic solution |

| Tin(II) Chloride | Various solvents |

| Hydrazine glyoxylate with Zn or Mg | Room temperature |

| Hydroiodic acid (HI) / Hypophosphorous acid (H3PO2) | Acidic conditions |

This table summarizes common methods for the reduction of aromatic nitro compounds. masterorganicchemistry.comwikipedia.orgyoutube.comnih.govniscpr.res.in

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule, as selectivity is often a key consideration. niscpr.res.in

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, hydrolysis, and conversion to other acid derivatives.

Esterification of benzoic acid derivatives, including those with amino and nitro substituents, is a fundamental transformation. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edubond.edu.au For instance, the esterification of 3-nitrobenzoic acid with methanol (B129727) is achieved by refluxing with concentrated H2SO4 for one hour. truman.edu A similar approach can be applied to aminonitrobenzoic acids. The synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid is accomplished by heating at reflux in methanol with a catalytic amount of sulfuric acid. bond.edu.au To drive the equilibrium towards the ester product, it is crucial that the starting carboxylic acid is completely dry, as any water present can shift the reaction in the reverse direction. truman.edu

Alternatively, to circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted to a more reactive intermediate. For example, reacting 3-amino-5-nitrobenzoic acid with thionyl chloride (SOCl₂) generates the highly reactive acyl chloride, which subsequently reacts readily with an alcohol like ethanol (B145695) to form the corresponding ethyl ester with high efficiency. A high yield of methyl ester (approaching 100%) has been reported for a similar substrate using acetyl chloride in methanol at 80°C over 48 hours.

The reverse reaction, the hydrolysis of esters back to the carboxylic acid, can be catalyzed by either acid or base. dalalinstitute.comlibretexts.orgyoutube.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester with a large excess of water and a strong acid catalyst. libretexts.orgyoutube.com This reaction is reversible and may not proceed to completion. libretexts.org

Base-catalyzed hydrolysis, or saponification, involves heating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is irreversible and goes to completion, yielding an alcohol and the salt of the carboxylic acid. libretexts.org The mechanism of hydrolysis can be influenced by neighboring groups. For example, the hydrolysis of 2-aminobenzoate (B8764639) esters is catalyzed by the neighboring amino group through intramolecular general base catalysis, leading to a significant rate enhancement compared to their para-substituted analogs. nih.govresearchgate.net This intramolecular assistance makes the hydrolysis pH-independent over a certain range. nih.govresearchgate.net

Table 1: Conditions for Esterification of Substituted Benzoic Acids

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzoic acid | Methanol, concentrated H₂SO₄ | Reflux, 1 hour | Methyl 3-nitrobenzoate | Not specified | truman.edu |

| 4-Amino-3-nitrobenzoic acid | Methanol, concentrated H₂SO₄ | Reflux | Methyl 4-amino-3-nitrobenzoate | Varies with time | bond.edu.au |

| 3-Amino-5-nitrobenzoic acid | Thionyl chloride, then ethanol | Not specified | Ethyl 3-amino-5-nitrobenzoate | High | |

| 4-Alkanoylamino-3-alkyl-benzoic acid | Sulfuric acid, nitric acid | Not specified | 4-Alkanoylamino-3-alkyl-5-nitrobenzoic acid alkyl ester | Not specified |

This table is interactive. Click on the headers to sort the data.

Beyond esters, the carboxylic acid group of this compound can be converted into other important derivatives such as amides and acyl halides. The synthesis of amides often proceeds through the activation of the carboxylic acid. One common method is the conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide bond. For example, p-nitrobenzoyl chloride can be reacted with a salt of an alicyclic amino alcohol to form the corresponding ester, which can then be reduced. google.com

A direct conversion of a carboxylic acid to an amide can also be achieved using coupling reagents. For instance, dipeptides have been synthesized by coupling N-protected amino acids with other amino acid esters using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a coupling agent. nih.gov A patented method describes the reaction of 3-nitro-4-X-benzoic acid (where X is a halogen) with aniline in the presence of a phosphite (B83602) or phosphate (B84403) compound to form the corresponding 3-nitro-4-X-benzanilide. google.com

Another class of carboxylic acid derivatives are hydrazides. Benzoic acid hydrazide can be synthesized by refluxing benzoic acid with hydrazine hydrate (B1144303) in a water-ethanol mixture with acetic acid. acs.org This methodology could potentially be applied to this compound to generate the corresponding hydrazide derivative.

Table 2: Synthesis of Carboxylic Acid Derivatives from Substituted Benzoic Acids

| Starting Material | Reagents | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 3-Nitro-4-X-benzoic acid (X=F, Cl, Br, I) | Aniline, phosphite/phosphate reagent | Amide (Anilide) | Amide bond formation | google.com |

| N-Boc-amino acids | Amino acid esters, DMT/NMM/TsO⁻ | Amide (Dipeptide) | Peptide coupling | nih.gov |

| Benzoic acid | Hydrazine hydrate, acetic acid | Hydrazide | Hydrazide formation | acs.org |

| p-Nitrobenzoic acid | Thionyl chloride, then alicyclic amino alcohol | Ester | Acyl chloride formation followed by esterification | google.com |

This table is interactive. Click on the headers to sort the data.

Aromatic Ring Functionalization and Derivatization Reactions

The two aromatic rings of this compound offer sites for further functionalization, although the presence of both electron-donating (amino) and electron-withdrawing (nitro, carboxyl) groups complicates the regioselectivity of these reactions.

Direct C-H functionalization is a powerful tool for modifying aromatic rings without the need for pre-installed functional groups. nih.gov The carboxylic acid group itself can act as a directing group in transition metal-catalyzed C-H activation reactions, typically favoring functionalization at the ortho position. nih.govrsc.org Palladium catalysis is commonly employed for such transformations. rsc.org For example, the ortho-arylation of benzoic acids has been achieved using aryl iodides in the presence of a palladium catalyst. rsc.org

However, achieving meta-selective C-H functionalization is more challenging. nih.gov Specific directing groups can be installed to guide the reaction to the meta position. A nitrile-based sulfonamide template has been successfully used for the meta-olefination of benzoic acid derivatives with a palladium catalyst, using molecular oxygen as the oxidant. nih.gov

The amino group also strongly influences the reactivity of the aromatic ring. The functionalization of C-H bonds alpha to an amine is an active area of research. nih.govresearchgate.net While direct C-H functionalization of the rings in this compound is not explicitly detailed in the searched literature, the principles of directed C-H activation suggest that both the carboxylic acid and the amino group could be exploited to control the site of new bond formation. For instance, enzymatic C-H functionalization offers a highly selective method for modifying complex molecules and could potentially be applied. nih.gov

The hydrogenation of aromatic rings, known as dearomatization, is a challenging transformation due to the high resonance stability of the aromatic system. The hydrogenation of benzoic acid and its derivatives typically requires harsh conditions, such as high temperatures and pressures, and can be plagued by side reactions. nih.gov Supported metal catalysts, including palladium, ruthenium, rhodium, and nickel, have been used for this purpose. nih.gov

A highly active Platinum on Titania (Pt/TiO₂) catalyst has been shown to be effective for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid under milder conditions. nih.gov This catalyst demonstrates a broad substrate scope, suggesting its potential applicability to substituted benzoic acids. nih.gov Another approach involves the use of a binary solvent system, such as 1,4-dioxane (B91453) and water, with a ruthenium on carbon (Ru/C) catalyst, which has been shown to achieve high conversion and selectivity for the hydrogenation of benzoic acid. nih.gov The transfer hydrogenation of nitrobenzene (B124822) to p-aminophenol using formic acid as a hydrogen source has also been reported, employing a mixed catalyst system of Pt/C and a solid acid like sulfated zirconia (SO₄²⁻/ZrO₂). rsc.org While specific studies on the dearomative hydrogenation of this compound are not available, these general methods for benzoic acid and nitroarene hydrogenation provide viable strategies.

Table 3: Catalytic Systems for Hydrogenation of Benzoic Acid Derivatives

| Substrate | Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Benzoic Acid | Pt/TiO₂ | 80 °C, 50 bar H₂ | Cyclohexanecarboxylic acid | nih.gov |

| Benzoic Acid | 5% Ru/C | 1:1 1,4-dioxane-water, 493 K, 6.89 MPa H₂ | Cyclohexanecarboxylic acid | nih.gov |

| Nitrobenzene | Pt/C + SO₄²⁻/ZrO₂ | Formic acid as H-source | p-Aminophenol | rsc.org |

This table is interactive. Click on the headers to sort the data.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings that are electron-deficient. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. masterorganicchemistry.com

In the context of this compound, the nitro group on the second phenyl ring could activate a suitable leaving group (like a halogen) at the ortho or para positions for SₙAr. While the parent molecule does not have a leaving group on the nitrophenyl ring, derivatives could be synthesized to undergo such reactions.

A relevant example is the nucleophilic aromatic substitution on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.gov In this molecule, the fluorine atom, activated by the meta-nitro group, can be displaced by various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles, to afford a range of 3,5-disubstituted benzene derivatives. nih.gov This demonstrates that even a meta-positioned nitro group can sufficiently activate a ring for SₙAr, although ortho and para activation is generally stronger. masterorganicchemistry.com This principle could be applied to derivatives of this compound to introduce new functional groups through the displacement of a leaving group on the nitrophenyl ring.

Spectroscopic and Structural Elucidation of Aminonitrophenylbenzoic Acid Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a fundamental tool for identifying the functional groups and providing a unique molecular fingerprint of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. This absorption corresponds to the vibrational transitions of specific bonds within the molecule. For 3-Amino-5-(3-nitrophenyl)benzoic acid, FT-IR analysis would be expected to reveal characteristic absorption bands corresponding to its key functional groups.

N-H stretching of the primary amine group, typically observed in the 3500-3300 cm⁻¹ region.

O-H stretching of the carboxylic acid group, which would appear as a broad band in the 3300-2500 cm⁻¹ range.

C=O stretching of the carboxylic acid, a strong absorption band expected around 1700-1680 cm⁻¹.

N-O stretching of the nitro group, which would exhibit two distinct bands corresponding to asymmetric and symmetric stretching, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-N stretching of the aromatic amine, usually in the 1340-1250 cm⁻¹ region.

Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Aromatic C=C stretching would present as multiple bands in the 1600-1450 cm⁻¹ region.

A comprehensive FT-IR spectrum would provide empirical evidence for the presence of these functional groups, thereby confirming the compound's general structure.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, which reveals vibrational, rotational, and other low-frequency modes in a molecule. A key advantage of Raman spectroscopy is the typically sharp and well-resolved bands for non-polar bonds, making it particularly useful for analyzing the carbon skeleton and symmetric vibrations.

For this compound, Raman spectroscopy would be instrumental in identifying the symmetric vibrations of the aromatic rings and the nitro group. The symmetric stretching of the nitro group, in particular, often produces a strong and characteristic Raman signal. The aromatic ring vibrations would also yield a distinct pattern, contributing to the molecule's unique "fingerprint." However, specific Raman spectral data for this compound is not currently documented in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms, primarily hydrogen and carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two aromatic rings, the amine group, and the carboxylic acid.

The anticipated chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆) would be:

Carboxylic Acid Proton (-COOH): A singlet, typically downfield, in the region of 12.0-13.0 ppm.

Aromatic Protons: A series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The specific splitting patterns (coupling) would be crucial for assigning the protons to their respective positions on the two different phenyl rings. The protons on the nitrophenyl ring would likely resonate at a lower field compared to those on the aminobenzoic acid ring due to the electron-withdrawing nature of the nitro group.

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but typically would appear in the 5.0-6.0 ppm range in DMSO-d₆.

Precise chemical shifts and coupling constants would allow for the unambiguous assignment of each proton, confirming the substitution pattern of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The expected chemical shift ranges for the different types of carbon atoms are:

Carboxylic Carbonyl Carbon (-COOH): Typically in the range of 165-175 ppm.

Aromatic Carbons: A set of signals between approximately 110 ppm and 150 ppm. The carbons attached to the nitro and amino groups, as well as the carbon bearing the carboxylic acid and the carbon at the junction of the two rings, would have characteristic chemical shifts reflecting the electronic effects of these substituents. For instance, the carbon attached to the nitro group would be shifted downfield.

A complete analysis of the ¹³C NMR spectrum would account for all carbon atoms in the molecule, providing definitive evidence for its carbon skeleton.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals such as H₂O, CO, CO₂, NO, and NO₂ from the parent ion, leading to the formation of characteristic fragment ions. Analysis of these fragments would help to confirm the connectivity of the different functional groups within the molecule.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient specific experimental data for the compound This compound to generate the detailed article as requested in your outline.

The required analytical data for the specified sections—including Gas Chromatography-Mass Spectrometry (GC-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Elemental Analysis, and X-ray Crystallography—could not be located for this exact molecule.

To ensure the scientific accuracy and integrity of the content, and to strictly adhere to the provided instructions of focusing solely on "this compound," the article cannot be generated at this time. Information on related but structurally different compounds, such as 3-amino-5-nitrobenzoic acid, is available but would not meet the precise requirements of your request.

If you would like to proceed with an article on a more thoroughly documented aminonitrophenylbenzoic acid derivative, please provide the name of the alternative compound.

Advanced Structural Characterization

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or computational studies detailing the intramolecular and intermolecular hydrogen bonding networks of this compound were identified. While research exists for structurally related compounds, such as various aminobenzoic and nitrobenzoic acid derivatives, this information cannot be extrapolated to definitively describe the hydrogen bonding patterns of the specified molecule.

The analysis of hydrogen bonding networks requires precise data from techniques like X-ray crystallography or advanced spectroscopic methods, which appear to be unavailable for this compound in the public domain. Therefore, a detailed discussion of its specific hydrogen bond donors and acceptors, and the nature of the resulting motifs, cannot be provided at this time.

Supramolecular Assembly and Crystal Packing Analysis

Similarly, information regarding the supramolecular assembly and crystal packing of this compound is not available in the reviewed scientific literature. The determination of how molecules of this compound arrange themselves in a crystalline solid to form a three-dimensional lattice is dependent on single-crystal X-ray diffraction data.

Due to the absence of specific research data for "this compound," no data tables or detailed research findings can be presented.

Computational and Theoretical Studies of 3 Amino 5 3 Nitrophenyl Benzoic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For a molecule like 3-Amino-5-(3-nitrophenyl)benzoic acid, these calculations can predict its electronic behavior, reactivity, and the interplay between its electron-donating amino group and electron-withdrawing nitro and carboxylic acid groups.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of an aromatic compound is significantly influenced by its substituents. In this compound, the benzene (B151609) ring of the benzoic acid moiety is substituted with an amino group (an activating, electron-donating group) and a carboxyl group (a deactivating, electron-withdrawing group). The second phenyl ring is substituted with a nitro group, which is strongly electron-withdrawing.

According to molecular orbital theory, the amino group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the benzene ring, making it more susceptible to electrophilic attack. Conversely, the nitro and carboxyl groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring less reactive to electrophiles but more susceptible to nucleophilic attack.

A quantum chemical investigation using Kohn-Sham molecular orbital theory on aniline (B41778) (aminobenzene) and nitrobenzene (B124822) demonstrated that the amino group causes a significant accumulation of π charge at the ortho and para positions. nih.gov This is due to a repulsive interaction that pushes up the energy of the HOMO of the phenyl ring, thereby activating it. nih.gov The nitro group, in contrast, leads to the largest depletion of charge at these same positions. nih.gov For this compound, this suggests a complex electronic landscape with the amino group donating electron density to its ring, while the carboxyl and the distal nitrophenyl group withdraw electron density.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. rsc.org In a study of a cocrystal involving 3-aminobenzoic acid (3ABA), the HOMO-LUMO gap was calculated to be 4.79 eV using DFT (B3LYP functional). rsc.org For comparison, theoretical studies on other nitroaromatic compounds provide insights into their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Nitrofurantoin (B1679001) (NF) | -6.73 | -2.29 | 4.44 | DFT/B3LYP |

| 3-Aminobenzoic acid (3ABA) | -6.04 | -1.25 | 4.79 | DFT/B3LYP |

| NF-3ABA Cocrystal | -6.24 | -2.22 | 4.02 | DFT/B3LYP |

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations can predict the most likely sites for chemical reactions. For this compound, the interplay of the substituents directs its reactivity. The amino group on the first ring directs electrophilic substitution to the ortho and para positions relative to it (positions 2, 4, and 6). However, the carboxyl group at position 1 and the bulky nitrophenyl group at position 5 provide significant steric hindrance.

Reactivity descriptors, calculated through DFT, can quantify a molecule's reactivity. In the study of the nitrofurantoin (NF) and 3-aminobenzoic acid (3ABA) cocrystal, it was found that the cocrystal was softer and more reactive than the individual components. rsc.org This suggests that intermolecular interactions in a solid state can significantly alter the reactivity of the constituent molecules. Such an effect could also be expected in derivatives or complexes of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules and their environment.

Conformational Analysis and Energy Landscapes

The conformation of this compound is determined by the rotational freedom around the C-C bond connecting the two phenyl rings and the C-C bond of the carboxylic acid group. Conformational analysis of a related molecule, p-aminobenzoic acid (PABA), has identified multiple stable conformers. researchgate.net One key conformational feature is the pyramidalization of the amino group and the rotation of the carboxylic acid's hydroxyl group. researchgate.net For this compound, the rotation between the two phenyl rings would be a dominant factor in its conformational landscape, with steric hindrance between the ortho hydrogens playing a significant role. The presence of the nitro group would also influence the electronic and steric environment, likely favoring conformations that minimize electrostatic repulsion.

Molecular Dynamics of Intermolecular Interactions

Molecular dynamics (MD) simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the solid state and in solution. For a molecule like this compound, the amino and carboxylic acid groups are potent hydrogen bond donors and acceptors. The nitro group can also participate in hydrogen bonding. nih.govacs.org

MD simulations of nitroaromatic compounds have shown the importance of hydrogen bonding in their interactions with other molecules, including in biological systems. nih.govacs.org For instance, the activity of nitroarene dioxygenases towards nitroaromatic compounds is attributed to an asparagine residue forming a hydrogen bond with the substrate's nitro group. nih.govacs.org In the solid state, it is highly probable that this compound would form extensive hydrogen bonding networks. Furthermore, the two aromatic rings allow for π-π stacking interactions, which would contribute to the stability of crystal packing.

Structure-Based Design Principles

The computational insights into the structure and electronic properties of this compound and its analogs can guide the design of new molecules with specific functionalities. For example, understanding the molecule's reactive sites can inform the synthesis of derivatives with altered properties.

Studies on aminobenzoic acid derivatives have shown their potential as building blocks in medicinal chemistry. nih.govacs.org The rigid conformation of the aminobenzoic acid backbone can be exploited to control the positioning of functional groups in a larger molecule, for instance, to interact with a biological target. nih.govacs.org The knowledge of the HOMO-LUMO distribution in this compound would be crucial for designing derivatives with specific electronic properties, such as for applications in materials science or as pharmacophores. The dual electronic nature imparted by the amino and nitro groups makes this scaffold particularly interesting for creating push-pull systems with potential applications in nonlinear optics.

Ligand Scaffold Design and Optimization

The design and optimization of a ligand scaffold are foundational steps in the development of new therapeutic agents. The core structure of this compound, which features a central benzoic acid ring substituted with an amino group and a nitrophenyl group, presents a versatile scaffold for modification. The benzoic acid moiety itself is a common starting point in the synthesis of a wide array of bioactive molecules. researchgate.net

Computational approaches to scaffold design often involve the bioisosteric replacement of functional groups to enhance desired properties while maintaining or improving biological activity. For instance, the replacement of a phenyl ring with a pyridyl or pyrimidyl substituent is a common strategy to increase metabolic stability by making the molecule more resistant to oxidative metabolism. nih.gov In the context of this compound, the nitrophenyl group could be a target for such modifications to modulate the electronic properties and metabolic susceptibility of the compound.

Furthermore, the optimization process frequently targets the improvement of physicochemical properties such as solubility. A key goal in scaffold modification can be to identify compounds with enhanced solubility in both aqueous and simulated intestinal fluids. dundee.ac.uk Theoretical predictions of properties like lipophilicity (often expressed as cLogP) and pKa are instrumental in guiding the design of new scaffolds with a higher probability of favorable pharmacokinetic profiles. dundee.ac.uk

A summary of common scaffold modifications and their intended outcomes is presented in the table below.

| Scaffold Modification | Intended Outcome | Example Strategy |

| Phenyl Ring Replacement | Improved Metabolic Stability | Substitution with a pyridyl or pyrimidyl group. nih.gov |

| Functional Group Alteration | Enhanced Solubility | Introduction of polar functional groups. dundee.ac.uk |

| Core Structure Modification | Novelty and Improved Properties | Bioisosteric replacement of the benzoic acid core. |

In silico Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. researchgate.netrjptonline.org This method is crucial for understanding the potential biological activity of compounds like this compound by elucidating their interactions with the amino acid residues within the binding site of a receptor. rjptonline.org The process involves generating various possible conformations of the ligand-protein complex and using a scoring function to rank them based on their predicted binding affinity. researchgate.net

The binding affinity, often expressed as a negative value in kcal/mol, indicates the spontaneity and stability of the ligand-receptor complex; a more negative value suggests a more stable interaction. nih.gov For instance, in studies of other nitrobenzamide derivatives, docking results revealed binding energies ranging from -7.9 to -9.8 kcal/mol, indicating significant binding interactions with their respective targets. nih.gov These interactions often involve hydrogen bonds, electrostatic interactions, and hydrophobic interactions with key amino acid residues in the active site. nih.gov

A hypothetical summary of molecular docking data for a this compound analog is presented below.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Analog X | Kinase Y | -8.5 | Lys623, Asp810 | Hydrogen Bond |

| Analog X | Kinase Y | -8.5 | Phe811 | Hydrophobic Interaction |

Rational Design of Derivatives for Specific Chemical Functions

The rational design of derivatives is a key strategy to fine-tune the properties of a lead compound. Starting from the this compound scaffold, new derivatives can be designed to enhance specific chemical functions, such as improved binding to a target protein or altered electronic properties. The synthesis of a series of related compounds allows for the exploration of structure-activity relationships (SAR). researchgate.net

For example, a series of 3,6-disubstituted pyridazines were designed based on the structure of a known kinase inhibitor, leading to compounds with significantly enhanced cytotoxic activity against cancer cell lines. cu.edu.eg Similarly, derivatives of this compound could be synthesized by modifying the substituents on the phenyl rings or by altering the linker between them. These modifications can be guided by the results of molecular docking studies to maximize favorable interactions with the target.

The table below illustrates a rational design approach for derivatives of this compound.

| Parent Scaffold | Derivative | Modification | Intended Functional Change |

| This compound | Derivative A | Addition of a hydroxyl group to the nitrophenyl ring | Increased hydrogen bonding potential |

| This compound | Derivative B | Replacement of the nitro group with a cyano group | Altered electronic properties and polarity |

| This compound | Derivative C | Esterification of the carboxylic acid | Increased lipophilicity and cell permeability |

Scaffold-Hopping and Fragment-Linking Strategies

Scaffold-hopping is a computational chemistry technique used to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.gov This approach is particularly valuable for discovering new chemical series with improved properties, such as enhanced metabolic stability or better patentability. nih.gov The strategy involves replacing the central core (scaffold) of a molecule while preserving the spatial arrangement of key pharmacophoric features. nih.gov

For example, a scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with improved solubility. dundee.ac.uk This was achieved by systematically exploring different heterocyclic cores to replace the original scaffold. dundee.ac.uk In the case of this compound, a scaffold-hopping approach could involve replacing the benzoic acid core with other ring systems, such as a pyridazine (B1198779) or a thiazole, to explore new chemical space and potentially discover compounds with superior properties.

Fragment-linking is another strategy where small molecular fragments that bind to adjacent sites on a protein target are chemically linked together to create a larger, more potent molecule. While no direct examples involving this compound are available, the general principle can be applied. If fragments binding to different sub-pockets of a target receptor are identified, they can be computationally linked to design novel derivatives of the parent compound.

The table below summarizes these advanced design strategies.

| Strategy | Description | Application to this compound |

| Scaffold-Hopping | Replacing the central core of a molecule to find novel, active compounds. nih.gov | Replacing the benzoic acid core with a different heterocyclic system. |

| Fragment-Linking | Connecting small molecular fragments that bind to adjacent sites on a target. | Linking a fragment that binds near the amino group with one that binds near the nitrophenyl group. |

Based on a comprehensive search of academic and research databases, there is currently no available scientific literature or data specifically on the chemical compound “this compound.”

Extensive searches for this compound did not yield any results pertaining to its synthesis, applications in materials science, or use in dye chemistry as outlined in the request. The search results consistently redirected to a different, albeit structurally related, compound: 3-Amino-5-nitrobenzoic acid .

Therefore, it is not possible to generate the requested article focusing solely on “this compound” due to the absence of research findings for this specific molecule.

Academic and Research Applications of 3 Amino 5 3 Nitrophenyl Benzoic Acid

Development in Dye Chemistry

Intermediate in Azo Dye Production and Research

Azo dyes represent the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–). nih.govjbiochemtech.com The synthesis of these dyes is a well-established two-step process. The first step involves the diazotization of a primary aromatic amine, such as an aniline (B41778) derivative, using a mineral acid and sodium nitrite (B80452) at low temperatures to form a reactive diazonium salt. unb.caimrpress.com In the second step, known as diazo coupling, this salt is reacted with an electron-rich aromatic compound, referred to as a coupling component (e.g., phenols, naphthols, or other amines), to form the final azo dye. nih.govimrpress.com

Structurally, 3-Amino-5-(3-nitrophenyl)benzoic acid possesses a primary aromatic amine group (H₂N–) attached to a benzene (B151609) ring, making it a suitable candidate to serve as the diazo component in this synthesis process. imrpress.com Aromatic amines are fundamental starting materials in the chemistry of azo dyes. imrpress.com For instance, research has demonstrated the successful synthesis of novel azo dyes by diazotizing various isomeric aminobenzoic acids and coupling them with aminophenols. nih.gov Similarly, 4-aminobenzoic acid has been used as the diazo component in the synthesis of azo-azomethine dyes. nih.gov While the molecular framework of this compound is theoretically appropriate for creating azo dyes, a review of available scientific literature did not yield specific examples of its documented use for this purpose.

Exploration in Novel Pigments and Colorants

The exploration of novel pigments often involves the synthesis of complex organic molecules that are stable and possess desirable coloristic properties. Azo compounds are widely utilized as pigments in numerous commercial products due to their tunable structures and versatile colors, which include shades of yellow, red, orange, and brown. jbiochemtech.comunb.ca Research into new pigments has included the creation of azo dyes derived from structurally related aminonitro compounds. For example, 5-Amino-o-nitrobenzimidazol-2-one has been successfully diazotized and coupled with various arylides to produce a series of high-performance pigments with excellent resistance to heat and solvents. researchgate.net

Aminonitrobenzoic acid compounds are recognized as useful building blocks in the manufacturing of dyes. google.com The synthesis pathway for creating pigments from such precursors is similar to that for dyes, focusing on producing molecules with low solubility in the application medium. Although this compound fits the chemical profile of a precursor for novel colorants, specific studies detailing its application in the synthesis of new pigments are not present in the surveyed research literature.

Exploration in Medicinal Chemistry Research

The scaffold of this compound is a subject of significant interest in medicinal chemistry. The presence of the aminobenzoic acid core, combined with a nitro group, allows for the generation of a wide array of derivatives that have been investigated for various therapeutic activities.

Investigation of Antimicrobial Properties of Derivatives

Derivatives of aminobenzoic acids are widely studied for their biological activities, including antimicrobial properties. researchgate.net Para-aminobenzoic acid (PABA), a related compound, is a well-known building block in medicinal chemistry, and its derivatives have been synthesized and evaluated for antimicrobial effects. mdpi.com For example, a series of Schiff bases derived from PABA demonstrated antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) starting from 15.62 µM. mdpi.com The simple chemical modification of the non-toxic PABA scaffold can lead to the creation of potent antibacterial and antifungal compounds. mdpi.com

Furthermore, the nitro group present in the structure of this compound is a key feature in many antimicrobial agents. Nitro-containing compounds have demonstrated broad-spectrum activities, and the ability of the nitro group to undergo metabolic reduction is often crucial to their mechanism of action. researchgate.net This is particularly evident in the context of antitubercular research, where nitrobenzoic acid derivatives have shown significant promise, as detailed in section 6.4.4.

Research into Anti-inflammatory Activity of Related Compounds

Derivatives of both aminobenzoic acid and nitro-aromatic compounds have been a fertile ground for the discovery of anti-inflammatory agents. Mefenamic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a derivative of anthranilic acid (2-aminobenzoic acid) and functions by inhibiting cyclooxygenase enzymes. researchgate.netwikipedia.org This highlights the potential of the aminobenzoic acid scaffold in developing anti-inflammatory drugs. researchgate.net

Separately, numerous nitro-containing compounds have been reported to possess anti-inflammatory properties. researchgate.net For instance, new derivatives of m-nitrobenzoyl-asparagic acid have been synthesized and shown to have anti-inflammatory action in animal models. nih.gov A study investigating a derivative of 6-nitrobenzo[d]thiazol-2-amine confirmed its membrane-stabilizing and anti-inflammatory properties, demonstrating its ability to suppress pro-inflammatory gene expression in a zebrafish model. nih.gov The anti-inflammatory activity of flavonoids has also been shown to be enhanced through the addition of nitro groups. researchgate.net These findings suggest that derivatives of this compound, which contains both the aminobenzoic acid and nitro-aromatic moieties, could be promising candidates for future anti-inflammatory research.

Studies as Potential Enzyme Inhibitors and their Mechanisms

The structural motifs present in this compound are found in various compounds known to act as enzyme inhibitors. Derivatives of aminobenzoic acids have been synthesized and evaluated as inhibitors of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are key targets in the management of Alzheimer's disease. researchgate.net One study synthesized a series of 2-, 3-, and 4-aminobenzoic acid derivatives and identified compounds with significant inhibitory potential against both acetylcholinesterase (IC₅₀ value of 1.66 µM) and butyrylcholinesterase (IC₅₀ value of 2.67 µM). researchgate.net

In another context, p-aminobenzoic acid (PABA) derivatives have been studied for their ability to interfere with the folate-synthesizing enzyme system in Escherichia coli. nih.gov These derivatives act as antagonists to PABA, inhibiting the enzyme dihydropteroate (B1496061) synthase. nih.govnih.gov Furthermore, cryo-EM structures have revealed that certain aminobenzoic acid derivatives can inhibit the ribosome's catalytic function by sterically blocking the conformational changes required for efficient peptide bond formation. acs.org

The nitro group also contributes to enzyme inhibition. A study on 6-nitrobenzimidazole derivatives identified several compounds with potent phosphodiesterase inhibitory activity, with some showing IC₅₀ values as low as 1.5 µM, significantly more potent than the standard inhibitor EDTA. nih.gov

Interactive Data Table: Enzyme Inhibition by Related Aminobenzoic and Nitro-Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibition Data (IC₅₀) | Mechanism of Action | Reference |

| 3-Aminobenzoic acid derivative | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM | Not specified | researchgate.net |

| 4-Aminobenzoic acid derivative | Acetylcholinesterase (AChE) | 1.66 ± 0.03 µM | Not specified | researchgate.net |

| Benzoic acid-derived nitrone | Acetylcholinesterase (AChE) | 8.3 ± 0.3 µM | Non-competitive inhibition | nih.gov |

| 6-Nitrobenzimidazole derivative | Phosphodiesterase | 1.5 ± 0.043 µM | Not specified | nih.gov |

| 6-Nitrobenzimidazole derivative | Phosphodiesterase | 2.4 ± 0.049 µM | Not specified | nih.gov |

| PABA Derivatives | Dihydropteroate Synthase | Not specified | Competitive inhibition | nih.govnih.gov |

Contributions to Antitubercular Drug Research with Nitrobenzoic Acid Derivatives

Nitro-aromatic compounds are a cornerstone of research into new treatments for tuberculosis. The nitro group is crucial to the mode of action for several potent antitubercular agents. nih.gov Studies have shown that aromatic nitro derivatives have a particular capacity to inhibit Mycobacterium tuberculosis (M. tuberculosis) strains. nih.gov For example, 4-nitrobenzoic acid is capable of inhibiting pathogen growth in vitro. nih.gov

Research into esters of nitrobenzoic acid has revealed them to be promising prodrugs for tuberculosis treatment. nih.gov Esters can diffuse more easily through the mycobacterial cell membrane and are then hydrolyzed by intracellular esterases to release the active acid. nih.gov A study of 64 benzoate (B1203000) derivatives found that the most active compounds against M. tuberculosis were those with an aromatic nitro substitution, with the 3,5-dinitro esters being the most potent series. researchgate.netnih.gov This enhanced activity was not correlated with the pKa of the acids, suggesting that the presence of nitro groups is more critical for activity than acidity alone. nih.govnih.gov Intriguingly, the 3,5-dinitrobenzoic acid derivatives may act through a distinct mechanism from other weak acids, as they are highly active yet less prone to hydrolysis, suggesting the ester form itself may have a unique mode of action. nih.gov The nitrobenzoate scaffold, particularly the 3,5-dinitrobenzoate (B1224709) version, is considered highly promising for generating future antimycobacterial drugs with improved activity. researchgate.netnih.gov

Utility as a Privileged Scaffold for Biologically Active Molecules

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. While direct evidence for this compound as a widely utilized privileged scaffold is not extensively documented, its core structure, related to aminobenzoic acids, suggests significant potential. For instance, para-aminobenzoic acid (PABA) is a well-known building block in the synthesis of various pharmaceuticals due to its structural versatility and its ability to undergo substitutions at both the amino and carboxyl groups nih.gov.

The 3,5-disubstituted benzoic acid pattern, a key feature of the target molecule, is present in a variety of biologically active compounds. For example, derivatives of 3,5-diaminobenzoic acid have been synthesized and investigated for their potential as bioactive agents. One such study focused on 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, which were evaluated for their cytotoxic and antioxidant activities researchgate.net. This highlights the utility of the 3,5-aminobenzoic acid core in constructing complex molecules with potential therapeutic applications. The addition of the 3-nitrophenyl group to this scaffold introduces further possibilities for creating diverse chemical libraries, as the nitro group can be readily modified or can participate in specific biological interactions.

| Related Scaffold | Example of Biologically Active Derivative | Observed Biological Activity |

| para-Aminobenzoic acid (PABA) | Folate | Essential vitamin for DNA synthesis and replication nih.gov |

| 3,5-Diaminobenzoic acid | 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives | Cytotoxicity against HeLa cells, antioxidant activity researchgate.net |

Applications in Chemical Biology Research

Chemical biology often employs small molecules to probe and understand complex biological systems. The dual functionality of this compound—an amino group and a carboxylic acid on one ring, and a nitro group on the other—makes it a candidate for the development of specialized tools for chemical biology research.

Use in Enzyme Activity and Protein Interaction Studies

Derivatives of aminobenzoic acid have been shown to interact with and modulate the activity of various enzymes. For example, studies have demonstrated that aminobenzoic acid derivatives can act as inhibitors of enzymes like tyrosinase and D-amino acid oxidase nih.govnih.gov. Specifically, 2-aminobenzoic acid and 4-aminobenzoic acid were found to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase nih.gov. This inhibitory action suggests that the aminobenzoic acid moiety can be a key pharmacophore for enzyme binding.

The presence of the 3-nitrophenyl group in this compound could further enhance or specify its interactions with proteins. While direct studies on this specific compound are limited, the principles of molecular recognition suggest that the nitro group could participate in hydrogen bonding or other electrostatic interactions within a protein's active or allosteric site. Furthermore, the amino group of the benzoic acid moiety can be a site for chemical modification, allowing for the attachment of cross-linking agents to study protein-protein interactions. Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for mapping these interactions, and reagents that react with acidic residues (aspartic and glutamic acid) are of particular interest nih.gov. A molecule like this compound could potentially be functionalized to create novel cross-linkers.

| Enzyme | Inhibitor (Related Compound) | Mode of Inhibition | Inhibition Constant (Ki) |

| Mushroom Tyrosinase (Monophenolase) | 2-aminobenzoic acid | Non-competitive | 5.15 µM nih.gov |

| Mushroom Tyrosinase (Monophenolase) | 4-aminobenzoic acid | Non-competitive | 3.8 µM nih.gov |

| Mushroom Tyrosinase (Diphenolase) | 2-aminobenzoic acid | Non-competitive | 4.72 µM nih.gov |

| Mushroom Tyrosinase (Diphenolase) | 4-aminobenzoic acid | Non-competitive | 20 µM nih.gov |

Role in the Design of Molecular Probes and Biosensors

Molecular probes and biosensors are essential tools for detecting and quantifying specific molecules or ions in biological systems. Fluorescent probes, in particular, offer high sensitivity and the ability to perform real-time measurements. The development of biosensors for benzoic acid derivatives has been an area of active research. For instance, a biosensor for detecting benzoic acid and its derivatives has been developed in Saccharomyces cerevisiae, demonstrating the feasibility of creating biological systems that respond to this class of molecules nih.gov.

The structure of this compound contains a potential fluorophore in its aminobenzoic acid core, and the nitrophenyl group can act as a quenching or modulating element. The nitro group is known to be an electron-withdrawing group and can influence the electronic properties of the aromatic system, which is a key determinant of fluorescence. It is conceivable that derivatives of this compound could be designed as "turn-on" or "turn-off" fluorescent probes. For example, the reduction of the nitro group to an amino group in a specific biological environment could lead to a significant change in fluorescence, providing a basis for a sensor. The incorporation of unnatural amino acids with unique chemical properties into fluorescent proteins is another strategy for creating novel biosensors nih.gov. While not a standard amino acid, the structural motifs of this compound could inspire the design of synthetic amino acids for such applications.

| Sensor Type | Target Analyte | Sensing Principle | Potential Application |

| Yeast-based Biosensor | Benzoic acid derivatives | Transcriptional activation of a fluorescent reporter nih.gov | High-throughput screening for metabolic engineering nih.gov |

| Hypothetical Fluorescent Probe | Nitroreductase activity | Fluorescence change upon reduction of the nitro group | Imaging hypoxic conditions in cells |

Conclusion and Future Research Perspectives

Emerging Trends and Challenges in Aminonitrophenylbenzoic Acid Research

To understand the potential of 3-Amino-5-(3-nitrophenyl)benzoic acid, one must look at the broader trends and challenges in the research of related functionalized aromatic compounds.

Emerging Trends:

Advanced Synthetic Methodologies: A major trend is the development of late-stage functionalization (LSF) techniques, which allow for the direct modification of complex molecules. nih.gov For benzoic acids, iridium-catalyzed C-H amination is emerging as a powerful tool to create diverse analogues, streamlining the drug discovery process. nih.gov Furthermore, there is a strong push towards "green" synthesis, utilizing methods like catalysis in subcritical water to produce compounds like 3-aminobenzoic acid from nitro-precursors, thereby reducing reliance on hazardous reagents. mdpi.com

Materials Science Applications: Benzoic acid derivatives are gaining attention as functional components in advanced materials. They are being investigated as inhibitors for area-selective atomic layer deposition (AS-ALD) in the semiconductor industry, where the molecule's coordination chemistry is a key factor. nih.gov

Pharmaceutical Scaffolding: Aminobenzoic acids are considered vital "building blocks" in medicinal chemistry due to their structural versatility. nih.gov They form the core of numerous molecules being investigated for a wide range of therapeutic applications, including anticancer and antimicrobial agents. nih.govresearchgate.net Nitroarenes, as precursors to amines, are also integral in the synthesis of dyes, antioxidants, and pharmaceuticals. researchgate.net

Challenges:

Regioselectivity: A persistent challenge in the synthesis of multi-substituted aromatic compounds is controlling the position of functional groups (regioselectivity). nih.govresearchgate.net The synthesis of a specific isomer like this compound requires precise control over reaction conditions to avoid the formation of unwanted side products.